4-HO-DET is classified as a psychedelic tryptamine. It is synthesized from other tryptamines and has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood and perception. Research indicates that compounds like 4-HO-DET may have therapeutic potential in treating conditions such as depression and anxiety due to their ability to alter consciousness and promote introspection .
The synthesis of 4-HO-DET typically involves several steps starting from readily available precursors. A common method includes:
For example, one synthesis route involves the reaction of N,N-diethyltryptamine with a suitable oxidizing agent under controlled conditions to yield 4-HO-DET .
The molecular structure of 4-HO-DET consists of an indole ring system with an ethyl group at the nitrogen atom and a hydroxy group at the fourth carbon of the indole. The structural formula can be represented as follows:
Key data about its molecular structure includes:
The three-dimensional structure can be visualized using molecular modeling software, which allows researchers to explore its conformation and potential interactions with biological targets.
4-HO-DET can undergo various chemical reactions typical for tryptamines, including:
Research into these reactions helps understand the stability and reactivity of 4-HO-DET in different environments .
The psychoactive effects of 4-HO-DET are primarily mediated through its action on serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, it induces changes in neurotransmission that result in altered perception, mood enhancement, and introspective experiences.
Studies have demonstrated that compounds like 4-HO-DET exhibit dose-dependent effects on calcium flux in cells expressing serotonin receptors, suggesting a direct mechanism of action that leads to their psychoactive properties .
Data on these properties are crucial for both laboratory handling and potential pharmaceutical applications .
Research into 4-HO-DET is primarily focused on its potential therapeutic applications in treating mental health disorders such as depression, anxiety, and PTSD. Its psychoactive properties are being investigated for their ability to facilitate psychotherapy sessions by promoting emotional breakthroughs and cognitive flexibility.
Additionally, studies exploring the pharmacological profiles of psychedelics like 4-HO-DET contribute to a broader understanding of their mechanisms, paving the way for novel treatments in psychiatry .
Tryptamines constitute a structurally diverse class of psychoactive compounds centered around an indole ring—a fused bicyclic structure comprising pyrrole and benzene rings—with a two-carbon ethylamine side chain appended at position 3 [2] [9]. This core scaffold, biosynthetically derived from the decarboxylation of the amino acid tryptophan, serves as the foundation for both endogenous neurotransmitters (e.g., serotonin) and potent psychedelic agents [2] [9]. Naturally occurring tryptamine psychedelics, such as N,N-dimethyltryptamine (DMT) from Psychotria viridis and psilocin (4-HO-DMT) from Psilocybe mushrooms, have been utilized for millennia in indigenous ritual practices [2]. The mid-20th century witnessed a surge in synthetic exploration, driven by pioneering chemists like Albert Hofmann (discoverer of LSD) and Alexander Shulgin, who systematically modified the tryptamine structure to investigate structure-activity relationships (SARs) [3] [5]. Key modifications included alkylation of the terminal amine, substitution at the indole ring's 4th or 5th positions, and alpha-carbon alkylation, yielding novel compounds with varied psychedelic properties and receptor affinities [1] [4] [9]. This era established the pharmacological significance of the 4-hydroxy substitution pattern, exemplified by psilocin, which became a template for further analogs [1] [6].
Table 1: Key Historical Milestones in Synthetic Tryptamine Research
Time Period | Key Development | Significance | Representative Compounds |
---|---|---|---|
Pre-1950s | Isolation of natural tryptamines (e.g., DMT, psilocin) | Identified core psychedelic pharmacophore | DMT, Bufotenin, Psilocin |
1950s-1960s | Systematic synthesis of 4-substituted tryptamines | Established importance of 4-OH group for 5-HT2A affinity and psychedelic effects | Psilocybin, 4-HO-DET (CZ-74) |
1970s-1990s | Exploration of N-alkyl and alpha-alkyl substitutions | Refined SAR understanding; identified role of lipophilicity and steric effects | 4-HO-MET, 4-HO-DiPT, α-MT |
2000s-Present | Designer tryptamines emerge as research chemicals | Renewed scientific interest in mechanisms and therapeutic potential | 4-AcO-DET, 4-HO-MiPT |
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), initially designated CZ-74, was first synthesized in the late 1950s by Albert Hofmann and Franz Troxler at Sandoz Laboratories in Basel, Switzerland [3] [5] [7]. This work stemmed directly from Hofmann's earlier isolation and synthesis of psilocybin and psilocin from "magic mushrooms" [5] [7]. Hofmann and Troxler aimed to explore the pharmacological impact of modifying the dialkyl substituents on the tryptamine nitrogen while retaining the crucial 4-hydroxyl group found in psilocin (4-HO-DMT) [5] [8]. Concurrently, they synthesized its phosphoric acid ester derivative, CEY-19 (4-PO-DET, Ethocybin), mimicking the natural prodrug relationship observed between psilocybin (4-PO-DMT) and psilocin [3] [7].
In the 1960s, pioneering clinical psychedelic researchers Hanscarl Leuner (University of Göttingen) and G. Baer conducted human studies exploring the effects of both CZ-74 (4-HO-DET) and CEY-19 [3] [5] [7]. These trials represented some of the earliest systematic human investigations with synthetic tryptamine analogs. Leuner, known for his work in psycholytic therapy, was particularly interested in the compound's potential within therapeutic settings [5]. Anecdotal reports from these early studies described 4-HO-DET as producing entheogenic effects qualitatively similar to LSD and psilocybin, characterized by alterations in perception, mood, and thought, though often noted as potentially milder or accompanied by unique somatic or emotional qualities compared to its dimethyl counterpart [3] [7] [8]. The compound acquired the colloquial name "Ethocin" within psychedelic research circles, reflecting its N,N-diethyl substitution [5] [7]. Despite this promising early research, 4-HO-DET did not progress to widespread clinical application or commercial development.
4-HO-DET is definitively classified as a 4-hydroxy-substituted simple tryptamine derivative. Its structure consists of three key regions:
Table 2: Structural Comparison of Key 4-Substituted Tryptamine Derivatives
Compound Name | Systematic Name | R4 | R'N | R''N | Molecular Formula | Molar Mass (g/mol) |
---|---|---|---|---|---|---|
Psilocin (4-HO-DMT) | 4-Hydroxy-N,N-dimethyltryptamine | OH | CH₃ | CH₃ | C₁₂H₁₆N₂O | 204.27 |
4-HO-DET (Ethocin) | 4-Hydroxy-N,N-diethyltryptamine | OH | CH₂CH₃ | CH₂CH₃ | C₁₄H₂₀N₂O | 232.33 |
4-HO-MET | 4-Hydroxy-N-methyl-N-ethyltryptamine | OH | CH₃ | CH₂CH₃ | C₁₃H₁₈N₂O | 218.30 |
4-HO-DiPT (Iprocin) | 4-Hydroxy-N,N-diisopropyltryptamine | OH | CH(CH₃)₂ | CH(CH₃)₂ | C₁₆H₂₄N₂O | 260.38 |
4-AcO-DET (Ethacetin) | 4-Acetoxy-N,N-diethyltryptamine | OCOCH₃ | CH₂CH₃ | CH₂CH₃ | C₁₆H₂₂N₂O₂ | 274.36 |
The N,N-diethyl substitution in 4-HO-DET introduces greater lipophilicity and steric bulk compared to the N,N-dimethyl group in psilocin. This impacts:
4-HO-DET thus occupies a specific niche within the tryptamine psychedelic landscape, defined by its 4-hydroxyindole core and the distinctive N,N-diethyl substitution on the amine, contributing to its unique pharmacological signature.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7